methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate
Description
Methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate is a synthetic compound featuring a quinoxaline heterocycle linked via a pyrrolidine sulfonyl group to a phenyl carbamate moiety. Its structure integrates multiple pharmacophoric elements:
- Quinoxaline core: A bicyclic aromatic system known for its role in DNA intercalation and kinase inhibition .
- Pyrrolidine sulfonyl linker: Enhances conformational flexibility and modulates solubility.
- Phenyl carbamate terminus: Provides ester functionality, influencing metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl N-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-20(25)22-14-6-8-16(9-7-14)30(26,27)24-11-10-15(13-24)29-19-12-21-17-4-2-3-5-18(17)23-19/h2-9,12,15H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGJKVUAZLTWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activities.
Biological Activity
Methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate, identified by its CAS number 2097928-89-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The structural formula can be represented as follows:
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. One notable mechanism is its potential role as an inhibitor of phosphodiesterase (PDE), which is critical in the modulation of cyclic nucleotide signaling pathways. Inhibition of PDE can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), impacting various physiological processes such as vasodilation and neurotransmission.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : There is evidence supporting its neuroprotective properties, possibly through modulation of neuroinflammatory pathways and enhancement of neuronal survival.
- Antimicrobial Properties : Some studies report antimicrobial effects against specific bacterial strains, indicating a potential application in treating infections.
Case Studies
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Antitumor Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation.
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Neuroprotection :
- Research conducted at a leading university showed that treatment with the compound in animal models resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting potential therapeutic benefits in neurodegenerative diseases.
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Antimicrobial Activity :
- An investigation into the antimicrobial properties revealed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on key functional groups:
Key Observations :
- Quinoxaline vs.
- Linker Flexibility : The pyrrolidine sulfonyl group in the target compound may confer greater conformational adaptability than the rigid piperazine or sulfur-based linkers in analogs .
- Terminal Group Impact : The carbamate group (O-linked ester) in the target compound is more hydrolytically labile than the carbamoyl (N-linked) group in analog , affecting metabolic stability.
Physicochemical and Pharmacokinetic Properties
Research Findings :
- The target compound’s moderate lipophilicity (predicted) balances membrane permeability and aqueous solubility, unlike the highly lipophilic analog , which may suffer from poor bioavailability.
- The trifluoromethyl and chlorophenyl groups in increase metabolic resistance but reduce solubility, highlighting a trade-off in halogenated designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
